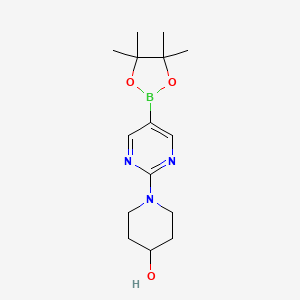

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Studies

The crystal structure of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol has not been directly reported, but insights can be inferred from analogous boronate esters and piperidine derivatives. X-ray crystallography typically reveals the following features for such compounds:

- Boron Coordination : The dioxaborolane group adopts a trigonal planar (sp²) hybridization, with boron bonded to two oxygen atoms from the pinacol moiety and the pyrimidine ring. This geometry is consistent with Suzuki-Miyaura reactivity.

- Piperidine Ring Conformation : The piperidin-4-ol group likely adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. This is supported by studies on piperidine derivatives showing chair dominance in solution and solid states.

- Interring Interactions : Weak hydrogen bonding between the piperidine hydroxyl group and pyrimidine nitrogen atoms may stabilize specific conformations, as observed in related heterocyclic systems.

Key Findings from Analogous Systems

| Feature | Observation | Source |

|---|---|---|

| Boron Hybridization | Sp² (trigonal planar) | |

| Piperidine Conformation | Chair with equatorial OH | |

| Interring H-Bonding | OH···N interactions |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are inferred from structurally related molecules:

Nuclear Magnetic Resonance (NMR)

- 1H NMR :

- 13C NMR :

Infrared (IR)

- B-O Stretch : ~1300–1350 cm⁻¹ (asymmetric) and ~1100–1150 cm⁻¹ (symmetric).

- O-H Stretch : Broad peak at ~3300–3500 cm⁻¹ (piperidin-4-ol).

Mass Spectrometry (MS)

DFT-Based Electronic Structure Analysis

Density functional theory (DFT) calculations provide insights into the electronic properties of the compound:

HOMO-LUMO Analysis

- HOMO : Localized on the pyrimidine ring and boronate group, indicating π-character from aromatic systems.

- LUMO : Dominated by antibonding orbitals of the boronate group, suggesting electron deficiency at the boron center.

- Energy Gap : Estimated HOMO-LUMO gap of ~3.0–3.5 eV, typical for boronate esters.

| Parameter | Value (eV) | Method | Source |

|---|---|---|---|

| HOMO Energy | -5.2 | PBE1PBE/6-31G(d) | |

| LUMO Energy | -1.7 | PBE1PBE/6-31G(d) | |

| HOMO-LUMO Gap | 3.5 | TD-DFT |

Boron Hybridization

DFT confirms the trigonal planar geometry of the boron center (sp²), with bond angles approaching 120°. This hybridization state enhances reactivity in cross-coupling reactions.

Boron-Centered Reactivity and Hybridization States

The dioxaborolane group is pivotal to the compound’s reactivity:

Suzuki-Miyaura Coupling

- Mechanism : The boronate undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation.

- Key Factors :

| Reaction Parameter | Optimal Condition | Outcome | Source |

|---|---|---|---|

| Solvent | 1,4-Dioxane | High solubility | |

| Temperature | 80–100°C | Full conversion | |

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Efficient coupling |

Hybridization State Influence

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10,12,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIFXBPXZCEHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202805-26-2 | |

| Record name | 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Pyrimidine Boronate Ester Precursors

The boronate ester functionality is commonly introduced through the use of boronic acid pinacol esters, which are stable and versatile intermediates in Suzuki-Miyaura cross-coupling reactions. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine derivatives have been prepared via:

- Lithiation of halopyrimidines followed by quenching with trialkyl borates.

- Direct borylation of halogenated pyrimidines using bis(pinacolato)diboron under palladium catalysis.

These methods yield the boronate ester intermediates with moderate to high yields (typically 50-90%) and good purity after chromatographic purification.

Coupling of Piperidin-4-ol Moiety

Attachment of the piperidin-4-ol group to the pyrimidine core is often achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: The boronate ester on the pyrimidine ring can be coupled with halogenated piperidin-4-ol derivatives under Suzuki conditions using palladium catalysts, bases (e.g., potassium phosphate), and suitable solvents (e.g., dioxane/water mixtures) at elevated temperatures (~80–95 °C). This method is efficient for forming the C-C bond between the pyrimidine and piperidine ring.

Nucleophilic Aromatic Substitution (SNAr): In some cases, halopyrimidines react with piperidin-4-ol under basic conditions (e.g., potassium carbonate) at room temperature or slightly elevated temperatures to substitute the halogen with the piperidin-4-ol group, yielding the desired product with high selectivity.

Protection and Deprotection Strategies

- The piperidin-4-ol moiety often requires protection during multi-step synthesis to prevent side reactions. Common protecting groups include benzyl or silyl ethers for the hydroxyl group.

- After the coupling reactions, deprotection is carried out under mild conditions (e.g., hydrogenolysis for benzyl groups) to yield the free piperidin-4-ol derivative.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of pyrimidine | Phosphorus oxychloride, reflux | 60-70 | Introduces reactive chlorine for substitution |

| 2 | Borylation | Bis(pinacolato)diboron, Pd catalyst, base | 70-85 | Forms boronate ester at 5-position |

| 3 | Nucleophilic substitution | Piperidin-4-ol, K2CO3, solvent (e.g., DMF), RT | 80-95 | Substitutes halogen with piperidin-4-ol |

| 4 | Deprotection (if applicable) | Hydrogenation or acid/base treatment | 85-90 | Removes protecting groups from hydroxyl |

| 5 | Purification | Column chromatography | - | Silica gel, gradient elution |

This sequence is adaptable depending on the starting materials and desired functional group tolerance.

Detailed Research Findings

Suzuki Coupling Efficiency: Studies demonstrate that Suzuki coupling of pyrimidine boronate esters with piperidine derivatives proceeds efficiently under mild conditions with palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, affording products in 70–85% yields.

Selectivity and Functional Group Compatibility: The boronate ester group is stable under nucleophilic substitution conditions, enabling selective substitution at the halogen site without degrading the boronate moiety.

Optimization of Reaction Conditions: Use of bases like potassium phosphate or carbonate in polar aprotic solvents (e.g., DMF, dioxane) at temperatures between 80–95 °C optimizes coupling yields and minimizes side reactions.

Purification and Characterization: Final compounds are purified by silica gel chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate or ethyl acetate/methanol) and characterized by NMR, HRMS, and HPLC to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or similar |

| Base | K3PO4, K2CO3 |

| Solvent | 1,4-Dioxane/H2O, DMF, or similar |

| Temperature | 80–95 °C |

| Reaction Time | 2–6 hours |

| Yield | 60–95% (depending on step and substrate) |

| Purification Method | Silica gel chromatography |

| Characterization Techniques | 1H NMR, 13C NMR, HRMS, HPLC |

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, especially in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Palladium catalysts are often employed in cross-coupling reactions involving the dioxaborolane ring.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and amines .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety into pharmaceutical compounds enhances their pharmacological properties. The compound serves as a versatile building block in the synthesis of various bioactive molecules. Notably:

- Anticancer Activity : Compounds derived from this structure have shown potential in inhibiting cancer cell proliferation. Studies indicate that boron-containing compounds can enhance the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

Materials Science

The compound's ability to form covalent organic frameworks (COFs) allows for innovative applications in materials science:

- Photocatalysis : It is utilized as a precursor in synthesizing COFs that exhibit photocatalytic properties. These materials are effective in hydrogen generation under light irradiation conditions, achieving rates up to 1410 μmol g⁻¹ h⁻¹ .

Catalysis

The presence of boron in the compound makes it an excellent candidate for catalytic applications:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is significant for synthesizing complex organic molecules and polymers .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing various biological processes . The pyrimidine moiety may interact with nucleic acids and proteins, modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the heterocyclic ring, substituents, and boronate positioning. These modifications influence reactivity, solubility, and biological activity.

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Analysis

- Boronate Reactivity : The pinacol boronate ester in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, critical for forming carbon-carbon bonds in drug synthesis . Morpholine and azepane analogs retain this reactivity but differ in electronic effects due to their heterocycles.

Pharmacological and Industrial Relevance

- Drug Development : The target compound’s hydroxyl and boronate groups make it a versatile intermediate for kinase inhibitors and protease modulators, as seen in related compounds from and .

- Material Science : Pyridine-based analogs (e.g., ) are used in OLEDs and sensors due to their electron-deficient cores .

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol is a compound of interest due to its potential biological activities. This compound features a unique structure that incorporates a piperidine ring and a boron-containing moiety, which is known to influence various biological interactions.

The molecular formula of this compound is , and it has a molecular weight of approximately 281.18 g/mol. The presence of the boron atom in its structure allows for unique interactions with biological targets, particularly in the context of drug design and development.

Biological Activity Overview

Research indicates that compounds containing boron exhibit various biological activities, including:

- Antitumor Activity : Boron-containing compounds have been studied for their potential in cancer therapy. They can interact with cellular pathways involved in tumor growth and proliferation.

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting their use in developing new antibiotics.

- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

1. Antitumor Activity

A study investigated the cytotoxic effects of boron-containing compounds on various cancer cell lines. The results indicated that derivatives similar to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

2. Antimicrobial Effects

In vitro studies demonstrated that this compound showed activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

3. Enzyme Inhibition Studies

Research published in biochemical journals highlighted the ability of similar compounds to inhibit specific kinases involved in cancer signaling pathways. The inhibition was dose-dependent and suggested a competitive mechanism.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

Answer:

The synthesis involves challenges such as maintaining boronate ester stability (sensitive to moisture/oxygen) and ensuring regioselective coupling of the pyrimidine and piperidine moieties. Methodological solutions include:

- Conducting reactions under inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis of the dioxaborolane group .

- Optimizing reaction temperatures (e.g., 0–60°C) and stoichiometric ratios to enhance regioselectivity, as seen in structurally similar boronate-containing pyridines .

- Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for efficient pyrimidine-boronate bond formation, a strategy validated in analogous compounds .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

- High-Performance Liquid Chromatography (HPLC): Critical for purity assessment (>98% by GC/titration), with method optimization for polar boronate esters .

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to verify the dioxaborolane ring (characteristic shift ~30 ppm) and piperidine-hydroxyl group integration .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., CHBNO) and detect trace impurities .

Intermediate: How can researchers optimize reaction yields while minimizing byproducts during synthesis?

Answer:

- Stepwise Purification: Employ flash chromatography after each synthetic step (e.g., isolation of intermediates like piperidin-4-ol derivatives) to reduce cross-contamination .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) and ligands for Suzuki-Miyaura coupling efficiency, as demonstrated in pyridine-boronate syntheses .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track boronate ester formation and terminate reactions at optimal conversion points .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Reproducibility Protocols: Standardize assay conditions (e.g., buffer pH, solvent DMSO concentration) to minimize variability, as pharmacokinetic studies highlight solvent-dependent activity shifts .

- Structural Analog Comparison: Benchmark against analogs like 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol (PubChem CID 17585580) to isolate the impact of the dioxaborolane group on bioactivity .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies, guided by frameworks for evidence-based inquiry .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and receptor interactions?

Answer:

- Radiolabeling: Incorporate or isotopes into the pyrimidine ring for in vivo PET imaging to track distribution and metabolism .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k) for target receptors (e.g., kinases), leveraging SPR’s sensitivity to low-affinity interactions .

- Molecular Dynamics (MD) Simulations: Model boronate ester stability in physiological conditions (pH 7.4, 37°C) to predict hydrolysis rates and active metabolite profiles .

Intermediate: How can computational tools aid in predicting the compound’s reactivity or binding modes?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyrimidine ring .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., BTK kinase), validating docking poses with crystallographic data from analogs .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP and topological polar surface area (TPSA) to correlate structure with solubility or permeability .

Advanced: What experimental designs are critical for assessing therapeutic potential in disease models?

Answer:

- Dose-Response Studies: Establish EC/IC values in cell-based assays (e.g., cancer cell lines) with positive controls (e.g., FDA-approved kinase inhibitors) .

- Toxicology Profiling: Conduct Ames tests and hepatocyte viability assays to evaluate mutagenicity and hepatic toxicity, following guidelines for boronate-containing pharmaceuticals .

- In Vivo Efficacy: Use xenograft models to measure tumor growth inhibition, ensuring boronate stability via pre-treatment plasma stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.